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Compound of Interest

Compound Name: 2,5-Dimethyloxazole

CAS No.: 23012-11-5

Cat. No.: B1606727

Get Quote

CAS: 20662-84-4 | Formula: C

H

NO | MW: 97.12 g/mol

Executive Summary & Structural Context
2,5-Dimethyloxazole is a heteroaromatic volatile often identified in the Maillard reaction

products of roasted coffee and processed meats. For the pharmaceutical and flavor chemist,

accurate identification relies on distinguishing this specific isomer from its congeners (2,4-

dimethyl- or 4,5-dimethyloxazole).

The structural core consists of a five-membered oxazole ring substituted at the 2-position

(between oxygen and nitrogen) and the 5-position (adjacent to oxygen).[1][2] The lack of

substitution at the 4-position provides a critical diagnostic proton (

) for NMR analysis, distinguishing it from trisubstituted analogs.
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying side-products. The industrial standard is the Robinson-Gabriel Cyclodehydration.

Pathway:

-acylaminoketone

cyclization (using H

SO

or POCl

)

2,5-Dimethyloxazole. Common Impurities: Unreacted starting material (amide bands in IR) or
hydrolysis products (open-chain ketoc-amides).

Mass Spectrometry (EI-MS): The Fingerprint
Methodology: Electron Ionization (70 eV). Core Logic: Oxazoles undergo characteristic Retro-

Diels-Alder (rDA) cleavages. The stability of the aromatic ring yields a strong molecular ion, but

the specific bond ruptures define the fingerprint.

Fragmentation Pathway Analysis
The fragmentation of 2,5-dimethyloxazole (m/z 97) is driven by the cleavage of the O-C2 and

N-C4 bonds.

M+ (m/z 97): The molecular ion is prominent, indicating aromatic stability.

[M - CO] (m/z 69): Loss of carbon monoxide is a primary pathway for oxazoles.

[M - HCN] (m/z 70): Cleavage of the C2-N3 bond.

Acetyl Cation (m/z 43): Often the base peak, arising from the cleavage of the ring to release

the acetyl group [CH

-C=O]

.
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Visualization: Fragmentation Logic
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Caption: Figure 1. Proposed EI-MS fragmentation pathway for 2,5-Dimethyloxazole showing

primary cleavage routes.

Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) or KBr pellet (if solid, though typically liquid

at RT). Diagnostic Value: IR is most useful here for confirming the absence of carbonyl

impurities (from incomplete synthesis) and verifying the C=N heterocycle stretch.

Functional Group
Wavenumber (cm

)
Intensity Assignment Logic

C-H Stretch (Ar) 3100 - 3050 Weak
C4-H stretch on the

oxazole ring.

C-H Stretch (Alk) 2980 - 2920 Medium
Methyl group C-H

stretches.

C=N Stretch 1580 - 1560 Strong
Characteristic oxazole

ring breathing.

C=C Stretch 1490 - 1480 Medium
Ring skeletal

vibration.

C-O-C Stretch 1080 - 1050 Strong
Ether linkage within

the ring.

Nuclear Magnetic Resonance (NMR)
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Methodology: 400 MHz or higher.[3] Solvent: CDCl

(referenced to 7.26 ppm).[4] Senior Scientist Note: Sample concentration should be ~10 mg/0.6
mL to prevent concentration-dependent shifting of the aromatic proton.

H NMR Data (Proton)
The spectrum is simple but diagnostic. We expect two methyl singlets and one aromatic singlet.

Proton
Shift (

ppm)
Multiplicity Integration

Structural
Assignment

H-4 6.60 - 6.75 Singlet (s) 1H

The only ring

proton. Its

position is upfield

relative to

benzene due to

electron density

from the oxygen,

but deshielded

by the C=N.

2-Me 2.35 - 2.45 Singlet (s) 3H

Deshielded by

flanking N and O

atoms (most

downfield

methyl).

5-Me 2.20 - 2.30 Singlet (s) 3H

Adjacent to

Oxygen, slightly

more shielded

than 2-Me.

C NMR Data (Carbon)
The carbon spectrum confirms the asymmetry of the methyl groups.
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Carbon
Shift (

ppm)
Assignment

C-2 158.0 - 160.0
N=C-O carbon (Most

deshielded).

C-5 148.0 - 150.0 O-C=C carbon.

C-4 121.0 - 123.0
N-C=C carbon (Proton

bearing).

2-Me 13.5 - 14.5 Methyl attached to C2.

5-Me 10.5 - 11.5 Methyl attached to C5.

Experimental Workflow & Validation
To ensure data reproducibility, the following workflow is recommended for characterization. This

protocol minimizes solvent effects and hydrolysis risks.

Workflow Diagram
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Crude 2,5-Dimethyloxazole
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Caption: Figure 2. Standardized workflow for spectroscopic validation of oxazole derivatives.

Protocol Details
Solvent Choice: Use CDCl

stored over molecular sieves. Traces of acid in aged chloroform can protonate the oxazole
nitrogen, causing significant downfield shifts and line broadening.

Shimming: Oxazole methyls are often long-range coupled to the ring proton (allylic coupling,

Hz). Good shimming is required to resolve this fine structure, often appearing as broadened
singlets rather than sharp lines.

Integration Check: The ratio of the aromatic proton (H4) to the methyls must be exactly 1:3:3.

Any deviation suggests the presence of the 2,4-dimethyl isomer (where H5 would be the

proton, appearing further downfield >7.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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